molecular formula C17H20N8 B15117133 4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B15117133
M. Wt: 336.4 g/mol
InChI Key: PGRLPORIPCNTSH-UHFFFAOYSA-N
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Description

4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a purine moiety linked to a piperazine ring, which is further connected to a tetrahydroquinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-(7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C17H20N8/c1-2-4-13-12(3-1)16(22-9-18-13)24-5-7-25(8-6-24)17-14-15(20-10-19-14)21-11-23-17/h9-11H,1-8H2,(H,19,20,21,23)

InChI Key

PGRLPORIPCNTSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the purine derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently cyclized with appropriate reagents to yield the final tetrahydroquinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and piperazine-containing molecules, such as:

  • 1-piperazineethanol, 4-(9H-purin-6-yl)-
  • N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives

Uniqueness

What sets 4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its tetrahydroquinazoline moiety, in particular, may offer unique interactions with biological targets compared to other similar compounds.

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